2-Hydroxy-3,6-dimethoxybenzoic acid
Overview
Description
2-Hydroxy-3,6-dimethoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H10O5. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and one hydroxyl group attached to the benzene ring. This compound is part of the hydroxybenzoic acids family, which are known for their significant biochemical and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,6-dimethoxybenzoic acid can be synthesized through various methods. One common approach involves the methoxylation of 2-hydroxybenzoic acid (salicylic acid) using methanol and a suitable catalyst under controlled conditions. Another method includes the demethylation of 2,3,6-trimethoxybenzoic acid using a demethylating agent such as boron tribromide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process typically includes steps like esterification, hydrolysis, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxybenzoic alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxybenzoic alcohols .
Scientific Research Applications
2-Hydroxy-3,6-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-hydroxy-3,6-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory and metabolic pathways.
Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid): Similar in structure but with methoxy groups at different positions.
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid): Contains one methoxy group and one hydroxyl group.
Protocatechuic Acid (3,4-Dihydroxybenzoic acid): Contains two hydroxyl groups instead of methoxy groups
Uniqueness: 2-Hydroxy-3,6-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-3,6-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKSGRULFQKIJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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